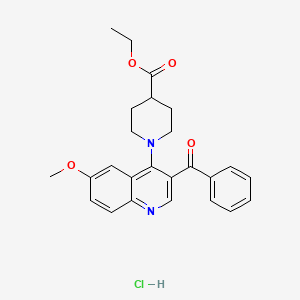

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate hydrochloride

Description

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate hydrochloride is a synthetic compound featuring a piperidine ring substituted at the 4-position with an ethyl carboxylate group and at the 1-position with a 3-benzoyl-6-methoxyquinoline moiety. The quinoline scaffold is known for its pharmacological relevance, including antimalarial and anticancer activities . The piperidine ring, a common motif in drug design, enhances conformational flexibility and binding affinity to biological targets. The hydrochloride salt improves solubility for pharmaceutical applications.

Properties

IUPAC Name |

ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O4.ClH/c1-3-31-25(29)18-11-13-27(14-12-18)23-20-15-19(30-2)9-10-22(20)26-16-21(23)24(28)17-7-5-4-6-8-17;/h4-10,15-16,18H,3,11-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWLMYMDVVOBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=CC=C4)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis of Target Compound

The retrosynthetic pathway for this compound divides the structure into three key fragments:

- 6-Methoxyquinoline-4-ol : Serves as the aromatic backbone for introducing substituents at positions 3 and 4.

- Ethyl 4-piperidinecarboxylate : Provides the piperidine ring and ester functionality.

- Benzoyl chloride : Electrophilic source for the 3-position acylation.

Critical disconnections include:

Synthesis of 6-Methoxyquinolin-4-ol

Gould-Jacobs Cyclization

The 6-methoxyquinoline scaffold is synthesized via Gould-Jacobs cyclization of N-(3-methoxyphenyl)acrylamide under acidic conditions:

$$

\text{3-Methoxyaniline} \xrightarrow[\text{H}2\text{SO}4]{\text{Acryloyl chloride}} \text{Acrylamide intermediate} \xrightarrow{\Delta} \text{6-Methoxyquinolin-4-ol}

$$

Conditions :

Introduction of Benzoyl Group at Position 3

Piperidine Ring Installation at Position 4

Nucleophilic Aromatic Substitution

The hydroxyl group at position 4 is replaced with piperidine via a two-step protocol:

Chlorination with POCl₃

$$

\text{3-Benzoyl-6-methoxyquinolin-4-ol} \xrightarrow{\text{POCl}_3, \text{DMF}} \text{4-Chloro-3-benzoyl-6-methoxyquinoline}

$$

Conditions :

Displacement with Ethyl 4-Piperidinecarboxylate

$$

\text{4-Chloro-3-benzoyl-6-methoxyquinoline} + \text{Ethyl 4-piperidinecarboxylate} \xrightarrow{\text{DIEA, DMF}} \text{Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate}

$$

Parameters :

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt using hydrogen chloride gas in ethyl acetate:

$$

\text{Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate} \xrightarrow{\text{HCl (g), EtOAc}} \text{Hydrochloride salt}

$$

Crystallization :

Alternative Synthetic Routes

Mitsunobu Reaction for Piperidine Coupling

An alternative to nucleophilic substitution employs the Mitsunobu reaction to attach the piperidine moiety:

$$

\text{3-Benzoyl-6-methoxyquinolin-4-ol} + \text{Ethyl 4-hydroxypiperidinecarboxylate} \xrightarrow{\text{DIAD, PPh}_3} \text{Target compound (free base)}

$$

Advantages :

Analytical Data for Key Intermediates

Challenges and Optimization Strategies

Regioselectivity in Acylation

Piperidine Ring Conformation

Scale-Up Considerations

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Friedel-Crafts Acylation | 5 g batch, 85% yield | 500 g batch, 78% yield (due to exotherm management) |

| Piperidine Coupling | 76% yield in DMF | 70% yield in toluene with azeotropic water removal |

| Crystallization | Manual cooling | Controlled anti-solvent addition (heptane) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Psychopharmacology

Recent advancements in psychopharmacology have positioned quinoline derivatives as promising candidates for the development of new antidepressant drugs. Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate hydrochloride has been studied for its efficacy in treating depression:

- Mechanism of Action : The compound is involved in metal-catalyzed reactions that facilitate the synthesis of key structural motifs found in tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .

- Preclinical Trials : Preliminary studies indicate that derivatives of this compound demonstrate effectiveness in alleviating depressive symptoms with a rapid onset and reduced side effects compared to traditional antidepressants .

Antibacterial Research

Quinoline scaffolds are integral to the synthesis of various antibacterial agents. The derivatives of this compound have shown potential for antibacterial applications:

- Antibacterial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial properties, making them candidates for further exploration in the development of new antibiotics .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. The general synthesis pathway includes:

- Formation of the quinoline scaffold through cyclization reactions.

- Introduction of the piperidine moiety via nucleophilic substitution.

- Finalization through esterification to yield the desired hydrochloride salt.

Biological Activities

The compound exhibits notable biological activities, particularly due to its structural features:

- Antidepressant Effects : As mentioned, its derivatives have shown promise in reducing symptoms associated with depression.

- Antibacterial Properties : The compound's structure allows it to interact with bacterial enzymes or receptors, potentially inhibiting their growth.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

The target compound’s structural uniqueness lies in its 3-benzoyl-6-methoxyquinoline substituent. Comparisons with analogous piperidine-carboxylate derivatives reveal how substituents influence physicochemical and biological properties:

Key Observations :

- Quinoline vs. Naphthyridine/Pyrrolopyridine: The 6-methoxyquinoline group in the target compound may enhance π-π stacking interactions compared to naphthyridine or pyrrolo-pyridine systems in analogs .

- Benzoyl vs. Tosyl : The 3-benzoyl group (electron-withdrawing) could increase metabolic stability relative to the 3-tosyl group in angiotensin II antagonists .

- Hydrochloride Salt : Unlike neutral analogs (e.g., ethyl 1-benzyl derivatives), the hydrochloride salt improves aqueous solubility, critical for bioavailability .

Spectroscopic and Crystallographic Data

While NMR data for the target compound are unavailable, analogs provide benchmarks:

- Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate: ¹H NMR: δ 4.16–4.08 (ester protons), 3.85 (methoxyimino) . ¹³C NMR: δ 173.2 (ester carbonyl), 157.1 (imine carbon) .

- Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate :

The target compound’s benzoyl and methoxy groups would likely produce distinct aromatic signals (δ 7.5–8.5) and a methoxy singlet (δ ~3.9).

Pharmacological Potential

Piperidine-quinoline hybrids are explored for diverse activities:

- Anticancer: Quinoline derivatives inhibit topoisomerases, while piperidine enhances cell permeability .

- Antimicrobial : Piperidine-4-carboxylates with aromatic substituents (e.g., benzyl) show activity against bacterial strains .

Structural Analysis Techniques

Crystallographic studies of related compounds (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) utilize SHELX programs for refinement . The target compound’s structure could be validated similarly.

Biological Activity

Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound belongs to the class of quinoline derivatives, characterized by the presence of a quinoline ring system, a piperidine ring, and functional groups such as benzoyl and methoxy. Its IUPAC name is this compound, with the molecular formula C25H26N2O4·HCl and a molecular weight of 466.96 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to inflammation or cell proliferation.

- DNA Intercalation : It can intercalate into DNA strands, potentially affecting replication and transcription processes.

Antimicrobial Activity

This compound has shown promising results in inhibiting the growth of various bacterial strains. In vitro studies have indicated that it possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have reported that it induces apoptosis in human cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 8.0 | Oxidative stress |

| A549 (Lung Cancer) | 15.0 | Cell cycle arrest |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine levels in vitro and in vivo, which could be beneficial in treating inflammatory diseases.

Case Studies

-

Anticancer Efficacy :

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to apoptosis. -

Antimicrobial Screening :

In a recent screening against various pathogens, the compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for preparing Ethyl 1-(3-benzoyl-6-methoxyquinolin-4-yl)piperidine-4-carboxylate hydrochloride?

- Methodological Answer : Synthesis involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions.

- Piperidine coupling : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperidine moiety .

- Benzoyl introduction : Friedel-Crafts acylation or metal-catalyzed cross-coupling for the 3-benzoyl group .

- Hydrochloride salt formation : Treatment with HCl in a polar solvent (e.g., ethanol) followed by recrystallization .

Optimization : - Solvents : Dichloromethane or ethanol for solubility and reactivity .

- Catalysts : Lewis acids (e.g., AlCl₃) for acylation; palladium catalysts for coupling .

- Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediates and final product purity .

Q. Which analytical techniques are essential for characterizing the compound’s structure and purity?

- Methodological Answer :

- Structural confirmation :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify connectivity and stereochemistry .

- Mass spectrometry (MS) for molecular weight validation .

- Purity assessment :

- HPLC with UV detection (≥98% purity threshold) .

- Titration for chloride content in the hydrochloride salt .

- Crystallography : X-ray diffraction for absolute configuration determination (if crystals are obtainable) .

Q. How can researchers assess the initial biological activity of this compound?

- Methodological Answer :

- In vitro assays :

- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .

- Receptor binding : Radioligand displacement assays to measure affinity for GPCRs or ion channels .

- Cytotoxicity profiling : MTT or resazurin assays in cell lines to evaluate therapeutic windows .

- Dose-response curves : IC₅₀/EC₅₀ calculations to quantify potency .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the quinoline and piperidine moieties during synthesis?

- Methodological Answer :

- Quinoline synthesis : Likely via the Gould-Jacobs cyclization, where anilines react with β-ketoesters under thermal or acidic conditions, followed by dehydrogenation .

- Piperidine coupling : SN2 displacement of a halogenated quinoline intermediate by piperidine-4-carboxylate, facilitated by polar aprotic solvents (e.g., DMF) .

- Benzoylation : Electrophilic aromatic substitution (EAS) with benzoyl chloride, activated by Lewis acids like AlCl₃ .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) be resolved during structural confirmation?

- Methodological Answer :

- 2D-NMR : Use COSY, HSQC, and HMBC to resolve overlapping signals and assign ambiguous peaks .

- Comparative analysis : Reference spectral data of structurally analogous compounds (e.g., 6-methoxyquinoline derivatives) .

- Computational modeling : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies are effective in designing analogs to improve pharmacological properties?

- Methodological Answer :

- Structure-activity relationship (SAR) studies :

- Quinoline modifications : Introduce electron-withdrawing groups (e.g., -F, -Cl) at C-6/C-7 to enhance target affinity .

- Piperidine substitutions : Replace the ethyl ester with bioisosteres (e.g., amides) to improve metabolic stability .

- Prodrug approaches : Ester hydrolysis to enhance solubility or bioavailability .

- Molecular docking : Virtual screening against target protein structures to prioritize synthetic targets .

Q. What are the best practices for ensuring compound stability during storage and handling?

- Methodological Answer :

- Storage :

- Temperature : -20°C in airtight, light-resistant containers to prevent hydrolysis/oxidation .

- Desiccants : Use silica gel to mitigate moisture-induced degradation .

- Handling :

- Gloveboxes/N₂ atmosphere : For moisture- or oxygen-sensitive intermediates .

- Toxicity mitigation : Use fume hoods and PPE when handling chlorinated byproducts .

Q. Which methods are recommended for quantifying impurities and ensuring high purity in the hydrochloride salt form?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.